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molecular formula C11H15BClF4N5O B1360917 O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate CAS No. 330641-16-2

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Cat. No. B1360917
M. Wt: 355.53 g/mol
InChI Key: GBGVQFJZGHBZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340546B2

Procedure details

To a solution of 1-(oxetan-3-yl)piperazine (525 mg, 3.69 mmol) in THF (12 ml) was added DIPEA (1.72 ml, 9.91 mmol), followed by 1-(3-(2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxamido)-5-fluoropyridin-4-yl)piperidine-4-carboxylic acid (hydrochloride salt, 1.5 g, 3.3 mmol). [(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylene]-dimethyl-ammonium tetrafluoroborate (TCTU, 1.29 g, 3.64 mmol) was added and the mixture stirred under nitrogen until reaction completion (determined by HPLC analysis). The mixture was cooled and water (24 ml) was added dropwise. The mixture was allowed to warm to ambient and stirred for 3 hrs, then filtered. The filter cake was washed with (3×3 ml). The damp cake was dried under vacuum (with a nitrogen bleed) at 40° C. The product was obtained as a yellow solid (1.54 g, 86%); 1H NMR (500 MHz, DMSO-d6) δ 10.64 (s, 1H), 9.67 (s, 1H), 9.48 (dd, 1H), 9.26 (dd, 1H), 8.26 (d, 1H), 6.79 (s, 2H), 4.55 (t, 2H), 4.47 (t, 2H), 4.34 (t, 0.7H), 3.61 (dt, 4H), 3.48-3.41 (m, 2.5H), 3.22-3.17 (m, 2H), 3.05-3.03 (m, 2H), 3.99-2.93 (m, 1H), 2.28 (dt, 4H), 2.17-2.10 (m, 2H), 1.74 (d, 2H), 1.07 (t, 2H); 19F NMR (500 MHz, DMSO-d6) δ −152.8, −136.1; MS (ES+) 542.3.
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
1-(3-(2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxamido)-5-fluoropyridin-4-yl)piperidine-4-carboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([N:5]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:2]1.CCN(C(C)C)C(C)C.[NH2:20][C:21]1[C:30]([C:31]([NH:33][C:34]2[CH:35]=[N:36][CH:37]=[C:38]([F:49])[C:39]=2[N:40]2[CH2:45][CH2:44][CH:43]([C:46](O)=[O:47])[CH2:42][CH2:41]2)=[O:32])=[C:24]2[N:25]=[CH:26][C:27]([F:29])=[CH:28][N:23]2[N:22]=1.F[B-](F)(F)F.ClC1C=CC2N=NN(OC(=[N+](C)C)N(C)C)C=2C=1>C1COCC1.O>[NH2:20][C:21]1[C:30]([C:31]([NH:33][C:34]2[CH:35]=[N:36][CH:37]=[C:38]([F:49])[C:39]=2[N:40]2[CH2:45][CH2:44][CH:43]([C:46]([N:8]3[CH2:9][CH2:10][N:5]([CH:3]4[CH2:4][O:1][CH2:2]4)[CH2:6][CH2:7]3)=[O:47])[CH2:42][CH2:41]2)=[O:32])=[C:24]2[N:25]=[CH:26][C:27]([F:29])=[CH:28][N:23]2[N:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
525 mg
Type
reactant
Smiles
O1CC(C1)N1CCNCC1
Name
Quantity
1.72 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-(3-(2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxamido)-5-fluoropyridin-4-yl)piperidine-4-carboxylic acid
Quantity
1.5 g
Type
reactant
Smiles
NC1=NN2C(N=CC(=C2)F)=C1C(=O)NC=1C=NC=C(C1N1CCC(CC1)C(=O)O)F
Step Three
Name
Quantity
1.29 g
Type
reactant
Smiles
F[B-](F)(F)F.ClC=1C=CC2=C(N(N=N2)OC(N(C)C)=[N+](C)C)C1
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen until reaction completion (determined by HPLC analysis)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient and
STIRRING
Type
STIRRING
Details
stirred for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with (3×3 ml)
CUSTOM
Type
CUSTOM
Details
The damp cake was dried under vacuum (with a nitrogen
CUSTOM
Type
CUSTOM
Details
at 40° C

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(N=CC(=C2)F)=C1C(=O)NC=1C=NC=C(C1N1CCC(CC1)C(=O)N1CCN(CC1)C1COC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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